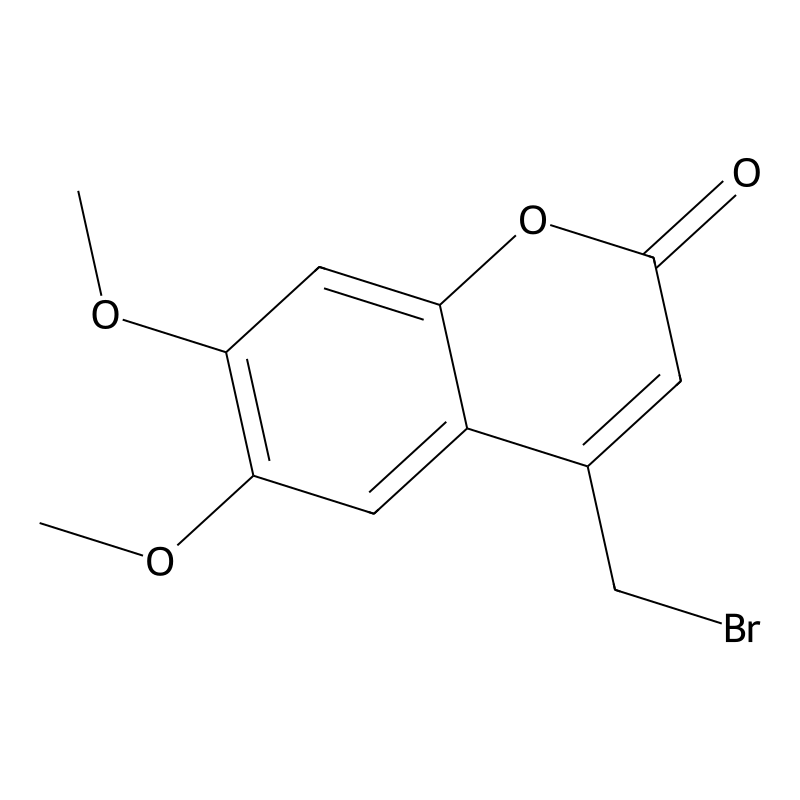

4-Bromomethyl-6,7-dimethoxycoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluorescent Labeling Agent:

4-BMDC's primary application in scientific research is as a fluorescent labeling agent. Its structure allows it to form covalent bonds with various molecules, including carboxylic acids. Once attached, 4-BMDC imparts fluorescent properties to the labeled molecule, enabling its detection and quantification using techniques like high-performance liquid chromatography (HPLC) [, ]. This has proven valuable in various research areas, including:

- Drug analysis: Quantifying drugs and their metabolites in biological samples, such as clofibric acid in liver tissue [].

- Biomolecule analysis: Determining the concentration of glutathione, a tripeptide involved in various cellular processes [].

- Food science: Detecting and measuring carboxylic acids in food and beverages [].

Other Potential Applications:

While less explored compared to its use as a fluorescent label, 4-BMDC has also been investigated for its potential in other scientific research areas:

- Bioconjugation: 4-BMDC's ability to form covalent bonds with biomolecules makes it a potential candidate for bioconjugation reactions, where different molecules are linked together. This could have applications in drug delivery and biosensing [].

- Material science: The fluorescent properties of 4-BMDC could be useful in developing fluorescent probes for various materials science applications [].

4-Bromomethyl-6,7-dimethoxycoumarin is a synthetic organic compound with the molecular formula C₁₂H₁₁BrO₄. It features a coumarin backbone, which is characterized by a benzopyrone structure. This compound is notable for its bromomethyl and dimethoxy substituents, which enhance its chemical reactivity and potential applications in various fields, particularly in analytical chemistry and biological research. Its unique structure allows it to function effectively as a fluorescent labeling reagent, making it valuable in high-performance liquid chromatography (HPLC) for detecting specific analytes such as carboxylic acids .

- Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new compounds.

- Condensation Reactions: The presence of methoxy groups allows for possible condensation reactions with aldehydes or ketones, facilitating the synthesis of more complex molecules.

- Fluorescent Derivatization: This compound is used to derivatize carboxylic acids, enhancing their detectability in HPLC through fluorescence .

The synthesis of 4-bromomethyl-6,7-dimethoxycoumarin typically involves several steps:

- Formation of Coumarin Core: The initial step often involves synthesizing the basic coumarin structure through cyclization reactions involving salicylaldehyde and an appropriate acylating agent.

- Bromomethylation: The introduction of the bromomethyl group can be achieved using bromomethyl methyl ether or similar reagents under acidic conditions.

- Methoxylation: The dimethoxy groups are introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base .

4-Bromomethyl-6,7-dimethoxycoumarin has several applications:

- Fluorescent Labeling Reagent: It is widely used in HPLC for the detection and quantification of carboxylic acids and other analytes due to its fluorescent properties .

- Research Tool: This compound serves as a valuable tool in biochemical research for studying various biological processes and interactions.

- Potential Drug Development: Given its biological activities, it may serve as a lead compound for developing new therapeutic agents targeting oxidative stress or cancer .

Interaction studies involving 4-bromomethyl-6,7-dimethoxycoumarin focus on its reactivity with biological molecules. Key findings include:

- Binding Affinity Studies: Research has indicated that this compound can interact with proteins and enzymes, potentially influencing their activity.

- Fluorescence Quenching Experiments: These studies help elucidate how this compound interacts with different analytes in solution, providing insights into its utility as a fluorescent probe .

Several compounds share structural features with 4-bromomethyl-6,7-dimethoxycoumarin. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methoxy-2-benzopyrone | Methoxy substitution at position 6 | Exhibits strong antioxidant properties |

| 7-Hydroxycoumarin | Hydroxy group at position 7 | Known for its anticoagulant effects |

| Coumarin | Basic coumarin structure | Serves as a precursor for many derivatives |

| 4-Methylcoumarin | Methyl group at position 4 | Used in flavoring and fragrance industries |

The uniqueness of 4-bromomethyl-6,7-dimethoxycoumarin lies in its specific combination of bromomethyl and dimethoxy groups, which enhance its reactivity and utility in analytical applications compared to these similar compounds .

Knoevenagel Condensation Approaches

The Knoevenagel condensation has been instrumental in constructing the coumarin scaffold. This method involves the base-catalyzed reaction between salicylaldehyde derivatives and active methylene compounds. For 4-bromomethyl-6,7-dimethoxycoumarin, 6,7-dimethoxysalicylaldehyde reacts with diethyl malonate or related esters in the presence of catalysts such as L-proline or piperidine. A notable advancement is the use of moisture-stable ionic liquids (e.g., [Emim]BF₄⁻) as reaction media, which enhance yields (82–94%) while enabling solvent recycling [5]. For example, L-proline-mediated reactions under solvent-free conditions achieve 85–94% yields of coumarin-3-carboxylic esters, which serve as precursors for bromomethylation [4].

Key parameters include:

- Catalyst selection: L-proline outperforms traditional bases like piperidine in reducing side reactions [4].

- Solvent systems: Ionic liquids eliminate volatile organic solvents, aligning with green chemistry principles [5].

Pechmann Reaction Pathways

The Pechmann reaction, involving acid-catalyzed condensation of phenols with β-keto esters, is less commonly used for 4-bromomethyl derivatives due to competing side reactions during bromination. However, it remains viable for synthesizing the 6,7-dimethoxycoumarin backbone. For instance, resorcinol derivatives react with ethyl acetoacetate under sulfuric acid catalysis to yield 4-methyl-6,7-dimethoxycoumarin [6], which is subsequently brominated at the 4-position. Challenges include controlling regioselectivity during bromination and avoiding over-oxidation [7].

Modern Synthetic Strategies

Recent innovations focus on efficiency and scalability:

- Microwave-assisted synthesis: Coumarin precursors are synthesized in 93–98% yields under microwave irradiation using Yb(OTf)₃ as a catalyst, reducing reaction times from hours to minutes [2].

- Radical bromination: N-Bromosuccinimide (NBS) with benzoyl peroxide in chloroform selectively brominates the 4-methyl group of 7-(diethylamino)-4-methylcoumarin, achieving >90% conversion .

- Continuous flow systems: Industrial-scale production employs automated reactors to optimize temperature and mixing, ensuring consistent product quality .

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Knoevenagel (ionic liquids) [5] | 82–94 | 6–12 h | Solvent recyclability | High catalyst cost |

| Pechmann [6] | 60–75 | 24–48 h | Simple setup | Low regioselectivity |

| Microwave [2] | 93–98 | 10–30 min | Rapid synthesis | Specialized equipment required |

| Radical bromination | 85–92 | 2–4 h | High selectivity | Toxic solvent (chloroform) |

Optimization Parameters for Yield Enhancement

- Catalyst loading: 10 mol% L-proline maximizes yield without side product formation [4].

- Temperature control: Microwave reactions at 80°C prevent decomposition of heat-sensitive intermediates [2].

- Bromination stoichiometry: A 1:1.2 ratio of 4-methylcoumarin to NBS minimizes di-brominated byproducts .

Green Chemistry Applications in Synthesis

- Solvent-free systems: Eliminating solvents reduces waste and energy consumption [4].

- Deep eutectic solvents: Choline chloride-based solvents act as dual catalysts and reaction media, achieving 85–98% yields with biodegradable components [2].

- Ionic liquid recycling: [Emim]BF₄⁻ is reused for four cycles with <5% yield loss, demonstrating industrial viability [5].

Carbon-Bromine Bond Cleavage Dynamics

The photochemical activation of 4-bromomethyl-6,7-dimethoxycoumarin involves carbon-bromine bond cleavage as the primary photochemical event [1] [2]. Upon absorption of ultraviolet light, the compound undergoes heterolytic cleavage of the carbon-bromine bond, following a solvent-assisted mechanism that resembles an S_N1-type reaction [3] [2]. The cleavage dynamics are characterized by rapid bond dissociation occurring within the first excited singlet state, with the process requiring less than 30 picoseconds for completion [3].

The carbon-bromine bond cleavage in this coumarin derivative predominantly follows a heterolytic pathway rather than homolytic dissociation [1] [2]. This mechanism is supported by the observation that 4-methylcoumarin is detected only in trace amounts, which would be expected as the major product in homolytic cleavage scenarios [2]. The stabilization of both the coumarinylmethyl carbocation and the bromide anion by the surrounding solvent molecules drives the heterolytic process [3].

Time-resolved spectroscopic studies have revealed that the initial carbon-bromine bond cleavage leads to the formation of a singlet ion pair intermediate, denoted as [coumarin-methyl cation, bromide anion] [3] [2]. This intermediate represents the key species in the photochemical reaction pathway, with its fate determining the overall quantum yield of the photolysis process [3].

Radical Formation Pathways

Despite the predominant heterolytic mechanism, radical formation pathways contribute significantly to the photochemical behavior of 4-bromomethyl-6,7-dimethoxycoumarin [1] [2]. The radical species are generated through homolytic cleavage of the carbon-bromine bond, producing a coumarinylmethyl radical and a bromine radical [2] [4].

The homolytic pathway accounts for approximately 20% of the total photochemical products, with the remaining 80% proceeding through heterolytic mechanisms [2]. The radical intermediates formed via this pathway undergo disproportionation reactions through hydrogen atom transfer within the solvent cage, leading to the formation of 4-methylcoumarin and oxidized products [1] [2].

Radical coupling reactions represent another significant pathway, where the initially formed radicals can undergo radical-radical coupling to produce dimeric products or radical adduct formation with solvent molecules [5]. The relative importance of these pathways depends on the solvent polarity and the concentration of radical scavengers present in the reaction medium [5].

The 6,7-dimethoxy substitution pattern in the coumarin scaffold provides enhanced radical stability through electron-donating effects, which facilitate the formation and persistence of radical intermediates [6] [7]. This structural feature contributes to the moderate quantum yield observed for this compound compared to unsubstituted analogs [6].

Cation Triplet Diradical Generation

One of the most intriguing aspects of 4-bromomethyl-6,7-dimethoxycoumarin photochemistry is the generation of cation triplet diradical species [1] [2] [4]. These species are formed through intersystem crossing from the initially generated singlet carbocation to its corresponding triplet state [1] [2].

The triplet diradical cation intermediate, denoted as [coumarin-methyl]- +, represents a triplet state of the carbocation that is accessible due to the similar energy levels of the singlet and triplet cationic species [1]. This species has been definitively identified for the first time in recent studies of related 7-diethylamino-4-methylcoumarin derivatives [2] [4].

The formation of triplet diradical cations occurs through efficient intersystem crossing facilitated by the heavy atom effect of the bromine substituent [1] [2]. The spin-orbit coupling induced by bromine enhances the transition probability between singlet and triplet states, leading to increased population of the triplet manifold [8].

The triplet diradical cation species undergo intramolecular electron transfer processes, where the carboxylate groups can be oxidized by the electron-deficient coumarin system [1]. This process is followed by decarboxylation and protonation from the solvent, ultimately leading to dealkylated coumarin products [1].

Photophysical Properties and Quantum Yield Considerations

The photophysical properties of 4-bromomethyl-6,7-dimethoxycoumarin are characterized by moderate quantum yields for both fluorescence and photolysis processes [9] [10]. The fluorescence quantum yield is approximately 0.18 in methanol, which is typical for 6,7-dimethoxy coumarin derivatives [9] [11].

The photolysis quantum yield for this compound is 0.015 under standard conditions, representing a heterolytic pathway efficiency [12] [13]. This value is significantly lower than optimized coumarin photolabile protecting groups, which can achieve quantum yields exceeding 20% through structural modifications [1] [10].

The absorption maximum occurs at 348 nanometers in methanol, with fluorescence excitation at 322 nanometers and emission at 395 nanometers when reacted with acetic acid [14] [9]. The Stokes shift of approximately 4000-6000 wavenumbers is characteristic of intramolecular charge transfer processes in the excited state [15].

Solvent effects play a crucial role in determining the quantum yield, with polar protic solvents favoring heterolytic cleavage and enhanced quantum yields [3] [13]. The addition of water to organic solvents can increase the photolysis quantum yield from 0.23 to 0.61 in acetonitrile systems [16].

The photochemical stability of 4-bromomethyl-6,7-dimethoxycoumarin is moderate, with photodecomposition quantum yields on the order of 10^-4, which is typical for coumarin derivatives [15]. The compound requires protection from light and storage under inert atmosphere to maintain stability [17].

Structure-Photoreactivity Relationships

The structure-photoreactivity relationships in 4-bromomethyl-6,7-dimethoxycoumarin reveal several key factors that influence its photochemical behavior [1] [2] [18]. The 6,7-dimethoxy substitution pattern provides electron-donating effects that stabilize radical intermediates and enhance the heterolytic cleavage pathway [6] [7].

The bromomethyl group at the C-4 position serves as an excellent leaving group due to the resonance stabilization provided by the coumarin scaffold [1] [2]. The bromine atom contributes to enhanced intersystem crossing through heavy atom effects, facilitating triplet state formation and radical processes [2] [8].

Halogen substitution effects demonstrate that quantum yields increase in the order chlorine < bromine < iodine, with iodinated derivatives achieving quantum yields up to 48% [1] [10]. This trend reflects the increasing heavy atom effect and enhanced leaving group ability of the heavier halogens [1].

The comparison with azetidine-substituted derivatives reveals that structural modifications can suppress radical formation and promote heterolytic pathways [1]. Azetidine substitution increases the quantum yield from 0.48% to 0.69% while doubling the fluorescence quantum yield [1] [10].

Solvent polarity effects demonstrate that polar solvents favor heterolytic mechanisms through stabilization of ionic intermediates, while nonpolar solvents promote homolytic pathways and radical formation [19] [11]. The water content in mixed solvent systems can dramatically influence the photolysis quantum yield and product distribution [16] [13].

The leaving group quality directly correlates with photochemical efficiency, with better leaving groups resulting in higher quantum yields and more efficient photolysis processes [3] [18]. This relationship follows classical organic chemistry principles where weaker bases serve as better leaving groups in heterolytic processes [3].

XLogP3

GHS Hazard Statements

H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (11.63%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.37%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.37%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant